molecular formula C24H22FN3O4S B14996742 (2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14996742
M. Wt: 467.5 g/mol
InChI Key: ALWOQMQHFCOHRX-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the butoxy-methoxyphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its complex structure, which includes multiple functional groups and a thiazolo-triazine core

Properties

Molecular Formula

C24H22FN3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

(2E)-2-[(4-butoxy-3-methoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H22FN3O4S/c1-3-4-11-32-19-10-7-16(13-20(19)31-2)14-21-23(30)28-24(33-21)26-22(29)18(27-28)12-15-5-8-17(25)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3/b21-14+

InChI Key

ALWOQMQHFCOHRX-KGENOOAVSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.